CypD-IN-3 Exhibits 110-Fold Selectivity for CypD Over CypA Compared to Pan-Cyclophilin Binders
CypD-IN-3 demonstrates a selectivity window of 110-fold for CypD (IC50 = 0.01 μM) relative to CypA (IC50 = 1.1 μM) in direct biochemical assays measuring peptidyl-prolyl isomerase (PPIase) activity [1]. In contrast, pan-cyclophilin inhibitors such as cyclosporine A (CsA) bind CypD and CypA with comparable nanomolar affinity (CsA CypD IC50 = 7 nM; CypA IC50 = 6 nM), providing essentially no isoform discrimination [2]. The quantified difference in selectivity ratio (110:1 for CypD-IN-3 vs. ~1.2:1 for CsA) represents a measurable reduction in CypA-mediated off-target engagement.
| Evidence Dimension | Isoform selectivity ratio (IC50 CypA / IC50 CypD) |
|---|---|
| Target Compound Data | CypD IC50 = 0.01 μM; CypA IC50 = 1.1 μM; Selectivity ratio = 110 |
| Comparator Or Baseline | Cyclosporine A: CypD IC50 = 7 nM; CypA IC50 = 6 nM; Selectivity ratio = 0.86 (non-selective) |
| Quantified Difference | CypD-IN-3 provides 110-fold selectivity for CypD over CypA; cyclosporine A provides < 1.5-fold selectivity |
| Conditions | In vitro peptidyl-prolyl isomerase (PPIase) activity assay using recombinant human CypD and CypA proteins |
Why This Matters
Procurement of CypD-IN-3 enables mitochondrial mPTP studies with minimized confounding CypA-mediated effects on immune signaling and viral replication pathways.
- [1] Peterson, A. A., Rangwala, A. M., Thakur, M. K., Ward, P. S., Hung, C., Outhwaite, I. R., Chan, A. I., Usanov, D. L., Mootha, V. K., Seeliger, M. A., & Liu, D. R. (2022). Discovery and molecular basis of subtype-selective cyclophilin inhibitors. Nature Chemical Biology, 18(11), 1184–1195. View Source
- [2] BindingDB. (2021). Cyclosporine A binding affinity for human CypD (Entry BDBM50516085). View Source
